4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a thiadiazole ring, a pyrazolone ring, and various substituents such as dichlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 2,4-dichlorobenzoyl chloride with thiosemicarbazide under acidic conditions.
Formation of the Pyrazolone Ring: The pyrazolone ring can be synthesized by reacting 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Coupling Reaction: The final step involves coupling the thiadiazole and pyrazolone intermediates using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the dichlorophenyl and fluorophenyl groups, potentially leading to the formation of dechlorinated or defluorinated products.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Oxidized derivatives of the pyrazolone ring.
Reduction: Dechlorinated or defluorinated products.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may exhibit biological activity, such as antimicrobial or anticancer properties. Its structural features suggest potential interactions with biological targets.
Medicine
In medicine, the compound could be explored for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific enzymes or receptors, leading to potential drug development applications.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is not well understood. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-({[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 4-({[5-(2,4-difluorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of 4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups and substituents. The presence of both dichlorophenyl and fluorophenyl groups, along with the thiadiazole and pyrazolone rings, gives it unique chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C19H12Cl2FN5OS |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
4-[(E)-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H12Cl2FN5OS/c1-10-15(18(28)27(26-10)13-5-3-12(22)4-6-13)9-23-19-25-24-17(29-19)14-7-2-11(20)8-16(14)21/h2-9,26H,1H3/b23-9+ |
InChI Key |
MECAODMOMHBKPO-NUGSKGIGSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)/C=N/C3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=NN=C(S3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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